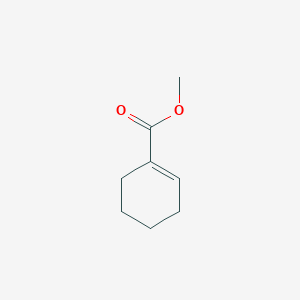
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- (BDAPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAPT is a thiol-containing compound that has been used in various biological studies due to its unique properties.
Mecanismo De Acción
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- acts as a thiol-containing probe that reacts with ROS and H2S in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with ROS to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Similarly, Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with H2S to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- also reacts with S-nitrosylated proteins to form a fluorescent adduct that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to have minimal biochemical and physiological effects on cells and tissues. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- does not affect cell viability or proliferation and does not induce any significant changes in cellular metabolism. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to be non-toxic to cells at concentrations used in various studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing probe that can be used for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a fluorescent probe that can be detected using fluorescence spectroscopy, which is a highly sensitive and specific technique. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also non-toxic to cells at concentrations used in various studies. However, the synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also relatively expensive compared to other probes used for the detection of ROS, H2S, and S-nitrosylated proteins.
Direcciones Futuras
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be used as a tool for the study of ROS, H2S, and S-nitrosylated proteins in various biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new diagnostic tools for various diseases. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be modified to improve its properties, such as its sensitivity and selectivity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new drugs for the treatment of various diseases that involve ROS, H2S, and S-nitrosylated proteins.
Conclusion:
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies as a thiol-containing probe for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments, such as its non-toxicity to cells and its sensitivity and specificity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields, such as the development of new diagnostic tools and drugs for the treatment of various diseases.
Métodos De Síntesis
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be synthesized using a multi-step synthetic route that involves the reaction of p-butoxybenzamide with 3-dimethylaminopropylthiol in the presence of a catalyst. The final product is obtained by purification using column chromatography. The synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies due to its unique properties. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a thiol-containing probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a fluorescent probe for the detection of hydrogen sulfide (H2S) in cells. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a tool for the study of protein S-nitrosylation, a post-translational modification that plays a crucial role in various cellular processes.
Propiedades
Número CAS |
16531-42-3 |
|---|---|
Fórmula molecular |
C16H26N2OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
4-butoxy-N-[3-(dimethylamino)propyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-5-13-19-15-9-7-14(8-10-15)16(20)17-11-6-12-18(2)3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20) |
Clave InChI |
SFBOQUTUNLWFLY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Otros números CAS |
16531-42-3 |
Sinónimos |
p-Butoxy-N-[3-(dimethylamino)propyl]thiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



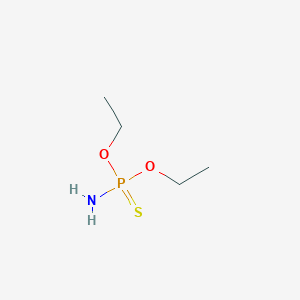
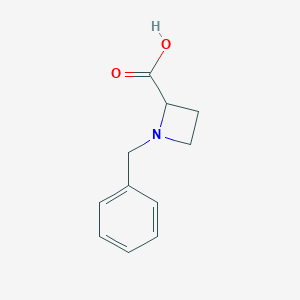
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

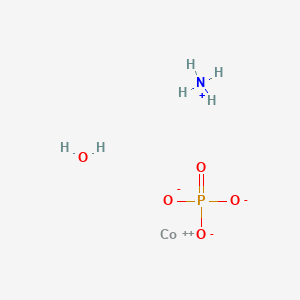

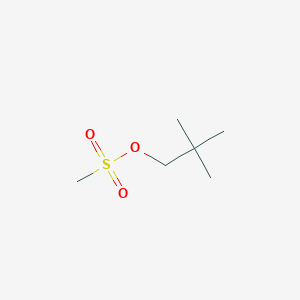
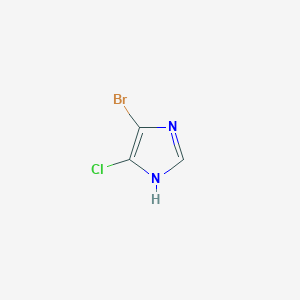

![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
